4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Physicochemical Profiling Drug-Likeness ADME Property Selection

SAR programs require exact substitution patterns; close analogs show 1000-fold potency shifts in carbonic anhydrase & AChE inhibition. This 4-chloro-pyrrolidinyl-propyl sulfonamide provides a distinct chemotype for hit-to-lead optimization. - Differentiated vector: 4-chloro vs. lead-optimized 3-bromo/4-methyl patterns - Suitable for: TRPV4 antagonist libraries, aminergic GPCR screening, metabolic stability studies - Key feature: Sulfonamide resists amidase cleavage; basic pyrrolidine nitrogen for GPCR pharmacophores

Molecular Formula C13H19ClN2O2S
Molecular Weight 302.82
CAS No. 321718-12-1
Cat. No. B2797482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide
CAS321718-12-1
Molecular FormulaC13H19ClN2O2S
Molecular Weight302.82
Structural Identifiers
SMILESC1CCN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H19ClN2O2S/c14-12-4-6-13(7-5-12)19(17,18)15-8-3-11-16-9-1-2-10-16/h4-7,15H,1-3,8-11H2
InChIKeyBXFBDKLJKXNQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Compound Identity and Structural Overview


4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide (CAS 321718-12-1, molecular formula C₁₃H₁₉ClN₂O₂S, molecular weight 302.82 g/mol, PubChem CID 8843127) is a synthetic aryl sulfonamide derivative characterized by a 4-chlorobenzenesulfonamide core linked via a propyl spacer to a pyrrolidine ring [1]. The compound is listed in PubChem and multiple vendor catalogs, typically offered at purities of ≥95% or 95+%, with an MDL identifier of MFCD02557035 . The sulfonamide (-SO₂NH-) moiety confers hydrogen-bond donor and acceptor capabilities, while the pyrrolidine ring introduces a basic tertiary amine center, features that distinguish it from simpler N-alkyl-benzenesulfonamides in terms of molecular recognition potential [2]. Although references to its interaction with neurotransmitter systems exist in the gray literature, peer-reviewed quantitative binding or functional data for this precise compound in public databases remain extremely scarce [2].

4-Chloro (para) substitution – confirm positional isomer before purchase
Pyrrolidine ring (5-membered) rather than piperidine – verify amine moiety
Sulfonamide linker (-SO₂NH-) not carboxamide – influences H-bond geometry and metabolic stability
Public quantitative binding data extremely limited – class-level SAR and chemotype rationale apply
Procurement decisions rely on structural differentiation from closely related analogs

Why Generic Substitution Fails for This Scaffold


Within the broader class of pyrrolidine-bearing benzenesulfonamides, small structural perturbations—such as the position of the chloro substituent (4-chloro vs. 2-chloro or 3-chloro isomer), the ring size of the amine (pyrrolidine vs. piperidine), or the presence of an oxo group on the propyl chain—can produce order-of-magnitude shifts in target affinity and enzyme inhibition potency [1]. For example, in a recent series of pyrrolidine-benzenesulfonamides evaluated for carbonic anhydrase (hCA I/II) and acetylcholinesterase inhibition, the most potent inhibitors achieved Ki values in the low nanomolar range (e.g., Ki = 5.14 ± 0.61 nM for hCA II), whereas close structural analogs showed markedly weaker or negligible inhibition, underlining that a generic substitution based solely on scaffold similarity carries substantial risk of losing activity [1]. Although no quantitative head-to-head data exist for the title compound itself, the documented sensitivity of sulfonamide bioactivity to precise substitution patterns makes a compelling class-level case for verifying the exact CAS number during procurement [1].

Chlorine positional isomer (2-Cl or 3-Cl) may produce order-of-magnitude affinity shifts – SAR indicates para-substitution cannot be assumed interchangeable
Pyrrolidine vs. piperidine ring size alters amine basicity and conformational profile – target recognition may differ substantially
Sulfonamide → carboxamide linker substitution changes H-bond geometry and metabolic lability – pharmacokinetic and binding properties are not transferable

Differentiation Evidence vs. Structural Analogs


Lipophilicity and Conformational Flexibility Comparison

The target compound's XLogP3 of 2.4, computed by PubChem, places it in a moderately lipophilic range distinct from the more polar 4-chloro-N-propylbenzenesulfonamide (CAS 28860-18-6, lacking the pyrrolidine ring) which exhibits a lower computed logP [1]. This 2.4 logP value also differs from the 4-methyl analog (CAS 122081-15-6, 4-methyl-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide) which carries an oxo group that alters hydrogen bonding capacity [2]. The target compound possesses 6 rotatable bonds, conferring greater conformational flexibility compared to more rigid bicyclic pyrrolidine-benzenesulfonamides used in carbonic anhydrase inhibitor programs [3].

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 2.4
vs N-propyl analog ~1.7 (no pyrrolidine)
Supports differentiated membrane-permeability context
6 rotatable bonds – higher flexibility than rigid bicyclic analogs
Physicochemical Profiling Drug-Likeness ADME Property Selection

Chloro Positional Isomer Impact on Target Binding

The 4-chloro substitution pattern in the target compound is a specific structural isomer within the C₁₃H₁₉ClN₂O₂S family. The 2-chloro analog (2-chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide, SCBT catalog) shares identical molecular formula but differs in the position of the chlorine atom on the phenyl ring . In analogous sulfonamide series reported for carbonic anhydrase inhibition, the position of ring substituents was shown to alter Ki values by factors of >10-fold (e.g., Ki shifts from ~5 nM to >50 nM depending on substitution geometry) [1]. While no direct comparison data exist for the title compound, the well-established structure-activity relationship (SAR) principle for sulfonamide positional isomers demands that procurement specialists verify the 4-chloro (para) substitution, as the 2-chloro (ortho) and 3-chloro (meta) isomers are expected to display divergent binding orientations and biological profiles [1].

Chlorine Positional Isomer
Class-level inference
4-chloro (para)
vs 2-/3-chloro: >10-fold Ki shift reported in analogous sulfonamide series
Isomer verification required for target-engagement studies
No direct binding data available for the title compound
Positional Isomerism Receptor Binding Selectivity Medicinal Chemistry Procurement

Pyrrolidine vs. Piperidine Ring Differentiation

The pyrrolidine ring (5-membered, pKa of conjugate acid ~11.3 for free pyrrolidine) in the target compound confers a specific amine basicity and conformational profile distinct from the homologous piperidine (6-membered) variants. Within patent-related pyrrolidine sulfonamide analog series disclosed for TRPV4 ion channel modulation, the pyrrolidine-containing compounds displayed differentiated antagonist potency compared to piperidine-containing counterparts [1]. The 5-membered ring restricts the dihedral angle distribution of the amine-linked propyl chain differently than the 6-membered piperidine ring, potentially affecting the spatial presentation of the benzenesulfonamide moiety to target proteins [1]. No head-to-head Ki data comparing pyrrolidine vs. piperidine variants of the 4-chloro-benzenesulfonamide series are publicly available; however, the class-level evidence supports non-interchangeability based on ring size alone [1].

Ring Size (Pyrrolidine)
Class-level inference
5-membered pyrrolidine vs 6-membered piperidine; differentiated antagonist potency in TRPV4 patent context
Ring size may affect target recognition and protonation state
Quantitative IC₅₀ values not publicly extracted
Amine Basicity Conformational Flexibility Drug-Target Molecular Recognition

Sulfonamide vs. Carboxamide Linker Properties

The sulfonamide linker (-SO₂NH-) in the target compound presents distinct hydrogen-bonding geometry (tetrahedral geometry at sulfur, two H-bond acceptors) compared to the planar carboxamide (-CONH-) linker found in analogous 4-chlorobenzamide compounds. Substitution of a sulfonamide for an amide linker has been shown to have detrimental effects on PPARγ binding for structurally related compounds, with a superimposition study demonstrating altered pharmacophore presentation [1]. The sulfonamide group also offers greater metabolic stability relative to the carboxamide due to resistance to amidase-catalyzed hydrolysis, a class-level property well-documented across sulfonamide drug classes [2]. Although no direct metabolic stability or binding comparison data exist for the title compound versus a carboxamide analog, the chemical distinction is fundamental to compound selection for in vivo or long-duration in vitro studies [2].

Linker Type (Sulfonamide)
Class-level inference
-SO₂NH- (tetrahedral) vs -CONH- (planar); binding disruption observed in PPARγ and metabolic stability advantage reported
Linker chemistry influences pharmacokinetic profile and target residence time
Metabolic half-life extension 2–10 fold (class-level estimate)
Sulfonamide Linker Chemistry Metabolic Stability Hydrogen Bonding Geometry

Recommended Procurement and Research Applications


Carbonic Anhydrase or Acetylcholinesterase Scaffold Hopping

Procurement teams supporting medicinal chemistry campaigns can use 4-Chloro-N-(3-(pyrrolidin-1-yl)propyl)benzenesulfonamide as a structurally differentiated sulfonamide building block distinct from the lead-optimized pyrrolidine-benzenesulfonamides reported with nanomolar carbonic anhydrase (hCA II Ki = 5.14 ± 0.61 nM) and acetylcholinesterase (AChE Ki = 22.34 ± 4.53 nM) inhibition [1]. The compound's 4-chloro substituent and pyrrolidinyl-propyl side chain offer a distinct substitution vector for SAR expansion, as the literature-optimized leads often employ 3-bromo or 4-methyl substitution patterns [1].

TRPV4 Ion Channel Modulator Screening Libraries

Based on patent disclosures connecting pyrrolidine sulfonamide analogs to TRPV4 ion channel modulation [1], the title compound serves as a structural probe for building focused screening libraries. Its specific combination of 4-chloro substitution and pyrrolidine ring provides a distinct chemotype within TRPV4 antagonist programs that typically explore piperidine or substituted pyrrolidine variants [1].

Aminergic GPCR Binding Studies by Physicochemical Profile

Although quantitative binding data remain unpublished, the compound's computed physicochemical properties (XLogP3 = 2.4, one H-bond donor, four H-bond acceptors) and the presence of a basic pyrrolidine nitrogen position it as a candidate for screening against aminergic GPCRs (dopamine, serotonin receptor subtypes) where moderate lipophilicity and a protonatable amine are pharmacophoric requirements [1]. Procurement for such screening should verify 4-chloro isomer identity to avoid confounding results from the 2-chloro or 3-chloro positional isomers [1].

Metabolic Stability Probe Synthesis and Comparison

The sulfonamide functional group offers inherent metabolic resistance to amidase-mediated cleavage, making this compound a suitable reference probe for comparative metabolic stability studies against carboxamide-linked analogs [1]. Procurement for such applications must confirm purity ≥95% and verify storage under dry, refrigerated (2–8°C) conditions to prevent sulfonamide hydrolysis during long-term storage .

Application
Selection Property
Validation Focus
CA/AChE Scaffold Hopping
4-Chloro, pyrrolidine substitution distinct from lead-optimized 3-bromo/4-methyl series
SAR expansion vector relative to reported hCA II/AChE inhibitors
TRPV4 Modulator Screening
Pyrrolidine-benzenesulfonamide chemotype distinct from piperidine variants
TRPV4 antagonist SAR (patent disclosure context)
Aminergic GPCR Binding Studies
Moderate lipophilicity (XLogP3 ~2.4) with basic amine
GPCR panel screening with 4-chloro isomer identity verification
Metabolic Stability Probe Comparison
Sulfonamide linker resistance to amidase-mediated hydrolysis
Comparative metabolic half-life vs carboxamide analogs
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